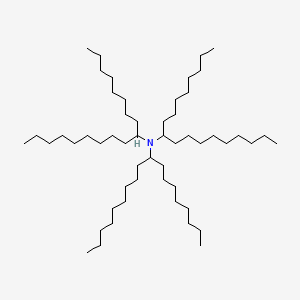

Tri(octyl-decyl)amine

描述

Structure

2D Structure

属性

分子式 |

C54H111N |

|---|---|

分子量 |

774.5 g/mol |

IUPAC 名称 |

N,N-di(octadecan-9-yl)octadecan-9-amine |

InChI |

InChI=1S/C54H111N/c1-7-13-19-25-31-37-43-49-52(46-40-34-28-22-16-10-4)55(53(47-41-35-29-23-17-11-5)50-44-38-32-26-20-14-8-2)54(48-42-36-30-24-18-12-6)51-45-39-33-27-21-15-9-3/h52-54H,7-51H2,1-6H3 |

InChI 键 |

WDGDITYEVDXFGO-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCC(CCCCCCCC)N(C(CCCCCCCC)CCCCCCCCC)C(CCCCCCCC)CCCCCCCCC |

产品来源 |

United States |

Fundamental Mechanisms of Extraction in Tri Octyl Decyl Amine Systems

Acid-Amine Interactions in Solvent Extraction Processes

The interaction between tri(octyl-decyl)amine and acids is a critical precursor to metal extraction and is also utilized for the direct extraction of acids from aqueous solutions. These interactions primarily occur through anion exchange, solvation, and neutralization mechanisms, all of which are influenced by the protonation of the amine in acidic conditions.

Anion Exchange Mechanisms with Amine Salts

In the presence of an acid, this compound (represented as R₃N, where R is a mixture of octyl and decyl chains) is protonated to form an amine salt (R₃NH⁺). This cationic species can then participate in an anion exchange mechanism, which is particularly relevant for the extraction of metal anionic complexes. This process is analogous to the functionality of liquid anion exchangers. duliajancollegeonline.co.in

The general representation of this mechanism is as follows:

Protonation: R₃N(org) + HX(aq) ⇌ R₃NH⁺X⁻(org)

Anion Exchange: n(R₃NH⁺X⁻)(org) + M(A)ₘⁿ⁻(aq) ⇌ (R₃NH⁺)ₙ[M(A)ₘ]ⁿ⁻(org) + nX⁻(aq)

Where:

R₃N is the this compound

HX is the acid in the aqueous phase

M(A)ₘⁿ⁻ is the anionic metal complex

(org) and (aq) denote the organic and aqueous phases, respectively

The efficiency of this exchange is dependent on the nature of the amine, the diluent, and the relative affinity of the amine salt for the metal-containing anion versus the original anion (X⁻). duliajancollegeonline.co.in For instance, the extraction of platinum(IV) as a chloro-complex using Alamine 336 (a mixture of tri-octyl/decyl amine) from hydrochloric acid media demonstrates this mechanism. researchgate.net Similarly, chromium(VI) can be extracted as anionic species like CrO₃SO₄²⁻ or HCrO₄⁻ through an anion exchange mechanism with Alamine 336. researchgate.net

Solvation and Neutralization Mechanisms of Acid Extraction

This compound can extract acids from aqueous solutions through mechanisms described as solvation and neutralization. uft-plovdiv.bg While distinct, these mechanisms are often coupled. Neutralization involves the direct reaction of the basic amine with the acid to form an amine salt, which is soluble in the organic phase. uft-plovdiv.bgj-kirr.or.kr This is essentially the protonation step mentioned previously.

The solvation mechanism, on the other hand, involves the formation of a complex between the acid molecule and the extractant. uft-plovdiv.bg In some cases, particularly with strong acids, the extraction can be viewed as a combination of both neutralization and solvation, where additional acid molecules are solvated by the initially formed amine salt. google.comgoogle.com

The extraction of acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) by tertiary amines such as Alamine 336 is often described by these mechanisms. j-kirr.or.krscispace.com The general reaction for acid extraction can be represented as:

p(R₃N)(org) + q(H⁺A⁻)(aq) ⇌ (R₃N)ₚ(HA)q(org)

The stoichiometric coefficients 'p' and 'q' depend on the specific acid, its concentration, and the nature of the organic phase.

Protonation Behavior of Tertiary Amines in Acidic Media

The extraction process using tertiary amines like this compound is fundamentally reliant on the protonation of the amine in an acidic aqueous phase. j-kirr.or.kr The amine acts as a weak base and accepts a proton (H⁺) from the acid to form a bulky, organophilic cation (R₃NH⁺). academie-sciences.frwhamine.com

The extent of protonation is influenced by several factors:

Acidity of the Aqueous Phase: The concentration of H⁺ ions directly drives the equilibrium towards the formation of the amine salt. duliajancollegeonline.co.in

pKa of the Amine: The basicity of the amine determines its affinity for protons.

Properties of the Diluent: The solvent environment can affect the stability of the protonated amine salt. scispace.com

For example, the extraction of zirconium(IV) from a sulfuric acid medium with trioctylamine (B72094) proceeds via the protonation of the amine to form R₃NHSO₄⁻, which then extracts the metal species. tubitak.gov.tr Similarly, the extraction of lanthanum(III) from nitric acid using tri-octyl amine involves the formation of R₃NHNO₃. researchgate.net

Metal-Ion Complex Formation and Transfer Kinetics

Following the initial acid-amine interactions, the primary function of this compound in many applications is the selective extraction of metal ions. This is achieved through the formation of stable metal-ion complexes that are preferentially soluble in the organic phase.

Selective Coordination with Specific Metal Ions

This compound, particularly after being converted to its salt form, demonstrates selectivity in extracting certain metal ions, often as anionic complexes. whamine.comlonghuatech.com The selectivity is a function of the charge, size, and coordination chemistry of the metal ion, as well as the composition of the aqueous phase (e.g., presence of complexing anions like chloride or sulfate).

For instance, this compound is used for the selective extraction of:

Rare Earth Elements: It shows an affinity for rare earth elements, enabling their separation from other metals. whamine.com

Uranium: In the AMEX process, tertiary amines like Alamine 336 are used to extract uranyl sulfate (B86663) complexes from acidic leach solutions. academie-sciences.fr

Germanium: A tri(octyl-decyl) amine system can be used to recover germanium from leachates. acs.org

Niobium: The complex NbO(C₂O₄)₃³⁻ can be effectively extracted by tri(octyl-decyl) amine (N235). researchgate.net

The transfer kinetics, or the rate of extraction, is a crucial aspect of the process. Studies have shown that the extraction rate can be controlled by a chemical reaction at the interface between the aqueous and organic phases, rather than by diffusion in the bulk phases. researchgate.net The rate of this interfacial reaction is influenced by the concentrations of the metal ion, the amine, and the acid. researchgate.net

Influence of Diluents and Modifiers on Complex Solubility and Phase Separation

The choice of diluent and the addition of modifiers to the organic phase are critical for the successful application of this compound in solvent extraction.

Diluents are organic solvents that dissolve the extractant and the resulting metal-amine complex. nih.gov They are not inert and can significantly affect the extraction efficiency and phase separation. nih.govherts.ac.uk The properties of the diluent, such as polarity and aromaticity, influence the solubility of the extracted complex and can impact the extraction equilibrium. nih.govherts.ac.uk For example, in the extraction of sulfuric acid, aromatic diluents have been shown to perform better than aliphatic ones. herts.ac.uk Common diluents include kerosene (B1165875), toluene, and specialized industrial solvents. scispace.comresearchgate.net

Modifiers are often added to the organic phase to improve its properties. scirp.org Their primary roles are:

To enhance the solubility of the amine salt or the metal-amine complex , thereby preventing the formation of a third, unmanageable phase. scispace.comscirp.org

To improve phase disengagement , leading to a cleaner and faster separation of the organic and aqueous layers. metu.edu.tr

To influence the extraction equilibrium , sometimes leading to synergistic effects when used with the primary extractant. researchgate.net

Long-chain alcohols, such as 1-decanol (B1670082) or isodecanol, and neutral organophosphorus compounds like tributyl phosphate (B84403) (TBP) are commonly used as modifiers. scispace.comscirp.org The addition of a modifier like octanol (B41247) can, however, sometimes have a negative effect on the extraction performance depending on the system. j-kirr.or.kr

The interplay between the amine extractant, the diluent, and any modifiers is complex and must be optimized for each specific separation task to ensure high extraction efficiency, good selectivity, and stable phase behavior.

Interfacial Phenomena and Mass Transfer Dynamics in Liquid-Liquid Extraction

In liquid-liquid extraction processes involving this compound (TODA), the interface between the aqueous and organic phases is the site of the primary mass transfer events. The efficiency of these systems is profoundly influenced by interfacial phenomena and the dynamics of mass transfer across this boundary. Key factors governing these processes include interfacial tension, the formation of complexes, and the resistances to mass transfer in both the aqueous and organic phases, as well as at the interface itself.

Research into the extraction of various compounds using tertiary amines like tri-n-octylamine (TOA), which is structurally similar to TODA, provides insight into these dynamics. For instance, in the extraction of citric acid with TOA in methyl-iso-butyl ketone (MIBK), the extraction reaction was found to occur in the diffusion film. srce.hr At higher mixing rates, the interface is disturbed, leading to an interfacial area greater than the geometric area, though the specific rate of extraction may not vary significantly with the speed of agitation beyond a certain point. srce.hr

The presence of the amine itself can significantly influence the interfacial properties. Amines and their salts are often surface-active, meaning they tend to accumulate at the liquid-liquid interface. iaea.org This can lead to a reduction in interfacial tension, which in turn affects droplet size and dispersion behavior in agitated systems, thereby influencing the total interfacial area available for mass transfer. iaea.orgmdpi.com The nature of the amine, including the size and branching of its alkyl chains, plays a crucial role in these interfacial effects. iaea.org

The choice of diluent for the this compound also has a pronounced effect on mass transfer and interfacial phenomena. The diluent can affect the solvation of the extractant and the extracted complex, which in turn influences the extraction equilibrium and kinetics. researchgate.net For example, alcohols like 1-decanol can interact with acid molecules through hydrogen bonds, increasing their solubility in the organic phase. researchgate.net

The table below presents research findings on mass transfer coefficients in systems involving tertiary amines, which are analogous to this compound systems.

Table 1: Mass Transfer Coefficients in Tertiary Amine Extraction Systems

| Extracted Species | Extractant System | Mass Transfer Coefficient (Kov) | Key Findings | Reference |

|---|---|---|---|---|

| Lactic Acid | 20 wt% Tri-n-octylamine in 1-decanol | 2.0 x 10⁻⁷ - 4.0 x 10⁻⁷ m/s | The limiting mass transfer resistance was in the membrane phase. | utwente.nlutwente.nl |

| Citric Acid | Tri-n-octylamine in MIBK | k₂ = 0.0351 m³ kmol⁻¹ s⁻¹ (second-order rate constant) | The extraction reaction occurred in the diffusion film. | srce.hr |

The hydrodynamics of the extraction system, including mixing intensity and flow patterns, are intrinsically linked to mass transfer. mdpi.com In microchannel reactors, for example, the higher interfacial area-to-volume ratio can significantly enhance mass transfer rates. sciopen.com The shape of barriers within such microchannels can further improve flow patterns and increase extraction efficiency by 23.7–83.7% compared to a plain channel. tandfonline.com

Applications in Hydrometallurgy and Metal Separation Technologies

Extraction and Purification of Rare Earth Elements

The separation of rare earth elements (REEs) is notoriously challenging due to their similar chemical and physical properties. tandfonline.com Solvent extraction using agents like Tri(octyl-decyl)amine has emerged as an effective method for this purpose, offering selectivity and high capacity for metal ions. tandfonline.com

Research has demonstrated that combining this compound with organophosphorus acid extractants leads to a significant enhancement in the extraction efficiency of REEs, a phenomenon known as synergism. researchgate.netmdpi.com These binary mixtures typically involve acidic extractants like bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC88A), and bis(2-ethylhexyl)phosphoric acid (D2EHPA). researchgate.netmdpi.comresearchgate.net

Interactive Table: Synergistic Extraction Systems for Rare Earth Elements

| Organophosphorus Acid | Tertiary Amine | Target REEs | Key Finding | Reference |

|---|---|---|---|---|

| Cyanex 272 | Alamine 336 | Pr, Nd | Showed the best extraction ability and highest synergistic enhancement factors among tested amine mixtures. | tandfonline.comresearchgate.net |

| PC88A | Alamine 336 | REEs | Part of a system showing synergistic effects for REE extraction. | researchgate.netmdpi.com |

| D2EHPA | Alamine 336 | REEs | Forms a strong interaction (amine salt), which then participates in the extraction. | researchgate.net |

The synergistic coefficient (SC) is a measure used to quantify the enhancement in extraction efficiency. mdpi.com It is calculated as the ratio of the distribution ratio of the metal with the mixed extractants to the sum of the distribution ratios with the individual extractants. mdpi.com Research indicates that the SC value is highly dependent on the specific metal ion and the nature of the extractants used. mdpi.com

For the extraction of light REEs from chloride solutions using binary mixtures of Alamine 336 and various organophosphorus acids, the synergistic effect was found to decrease in the order: Cyanex 272 > PC88A > D2EHPA. researchgate.netmdpi.com This trend is inversely related to the acidity of the organophosphorus extractants; the stronger acid (D2EHPA) interacts so strongly with the amine that it reduces the effective concentration available for metal extraction. researchgate.net

One study reported significant synergistic enhancement factors of 14.2 for Praseodymium (Pr) and 12.2 for Neodymium (Nd) when using a mixture of Cyanex 272 and Alamine 336. tandfonline.comresearchgate.net

Interactive Table: Synergistic Coefficients (SC) for REE Extraction with Alamine 336 and Organophosphorus Acids

| Organophosphorus Acid (0.5 M) | Metal Ion | Synergistic Coefficient (SC) | Reference |

|---|---|---|---|

| Cyanex 272 | La | 5.5 | mdpi.com |

| Cyanex 272 | Ce | 25.7 | mdpi.com |

| Cyanex 272 | Pr | 105.7 | mdpi.com |

| Cyanex 272 | Nd | 66.2 | mdpi.com |

| PC88A | La | 2.0 | mdpi.com |

| PC88A | Ce | 6.2 | mdpi.com |

| PC88A | Pr | 6.3 | mdpi.com |

| PC88A | Nd | 6.8 | mdpi.com |

| D2EHPA | La | 0.86 | mdpi.com |

| D2EHPA | Ce | 0.90 | mdpi.com |

| D2EHPA | Pr | 1.06 | mdpi.com |

Recovery of Base and Precious Metals

This compound is also extensively used in the recovery of various base and precious metals. eagleschem.commade-in-china.com It has been successfully applied to extract metals such as gold, platinum, palladium, cobalt, and copper from acidic leach solutions, often originating from spent electronic wastes or industrial catalysts. eagleschem.comkjmm.orggoogle.commdpi.comresearchgate.net

This compound (designated as N235 in much of the literature) is a highly effective extractant for the selective recovery of Germanium (Ge) from industrial by-products, particularly secondary zinc oxide (SZO). informahealthcare.comx-mol.commdpi.comdntb.gov.ua The process typically involves leaching the SZO with an acid, such as sulfuric acid or oxalic acid, to bring the metals into an aqueous solution. informahealthcare.comx-mol.comresearchgate.netresearchgate.net

This compound demonstrates high selectivity for Ge(IV) over other metals commonly found in these leachates, including gallium, iron, zinc, and copper. informahealthcare.com Modifiers like tributyl phosphate (B84403) (TBP) or trioctyl phosphate (TOP) are often added to the organic phase to improve performance. informahealthcare.commdpi.comresearchgate.net Studies have reported high germanium extraction efficiencies, often reaching or exceeding 98%. x-mol.comresearchgate.netresearchgate.net For instance, a process using a this compound/tributyl phosphate/sulfonated kerosene (B1165875) system achieved a 98% germanium extraction efficiency from an oxidation leachate of SZO. x-mol.com Another study reported a 99.89% extraction of Ge using N235 after an oxalic acid leaching process. researchgate.net

Interactive Table: Germanium Extraction from Secondary Zinc Oxide (SZO) Sources using this compound

| Leaching Agent | Organic Phase Composition | Extraction Efficiency | Key Finding | Reference |

|---|---|---|---|---|

| H2SO4 / MnO2 | N235 / Tributyl phosphate / Sulfonated kerosene | 98% Ge | Developed a stepwise solvent extraction process for high recovery. | x-mol.com |

| Oxalic acid / H2O2 | N235 / Tributyl phosphate / Sulfonated kerosene | 99.89% Ge | Achieved selective leaching and subsequent high extraction of Ge. | researchgate.netresearchgate.net |

| Synthetic leach solution (oxalic or tartaric acid) | N235 / Trioctyl phosphate (TOP) | High | N235 selectively extracts Ge(IV) over Ga(III), Fe(III), Zn(II), etc. | informahealthcare.com |

The extraction of Zirconium (Zr) from acidic chloride (HCl) solutions is another important application of trialkyl amines, including tri-octyl amine (TOA), a primary component of this compound. scirp.orgresearchgate.netscielo.org.zacore.ac.uk The efficiency of zirconium extraction is highly dependent on the acidity of the aqueous phase. scirp.orgresearchgate.net

Binary mixtures of TOA with other extractants, such as the phosphine (B1218219) oxide-based Cyanex 921 or Cyanex 923, have been shown to be particularly effective. scirp.orgresearchgate.net For example, a mixture of 0.1 M TOA and 0.02 M Cyanex 921 in kerosene achieved 99% extraction of Zr(IV) from a 7.5 M HCl solution. researchgate.net Similarly, a combination of 0.1 M TOA and 0.01 M Cyanex 923 resulted in 100% extraction from a 7 M HCl medium. scirp.org In these systems, kerosene is often used as the diluent. scirp.orgresearchgate.net Stripping of the extracted zirconium can be effectively achieved using agents like nitric acid or sodium carbonate. scirp.orgresearchgate.net Studies using Alamine 336 have also shown effective extraction of zirconium from sulfuric acid solutions. scielo.org.zamdpi.com

Interactive Table: Zirconium Extraction from HCl Media using Tri-octyl Amine (TOA)

| Co-extractant | TOA Concentration | Co-extractant Concentration | HCl Molarity | Extraction Efficiency | Reference |

|---|---|---|---|---|---|

| Cyanex 921 | 0.1 M | 0.02 M | 7.5 M | 99% | researchgate.net |

This compound (N235) is also utilized for the recovery of Gallium (Ga), often in conjunction with germanium extraction from sources like zinc refinery residues. researchgate.netresearchgate.netaalto.fi In a process designed to recover both metals, an oxalic acid leach solution was treated with an organic phase consisting of N235, tributyl phosphate (TBP) as a modifier, and sulfonated kerosene as a diluent. researchgate.netaalto.fi

This system achieved a high extraction efficiency of 99.36% for gallium. researchgate.net After co-extraction, gallium and germanium can be selectively stripped from the loaded organic phase. For instance, gallium can be stripped using sulfuric acid, while germanium is subsequently stripped using a sodium hydroxide (B78521) solution. researchgate.netaalto.fi Another extraction system for germanium that also has relevance for gallium involves a mixture of a hydroxamic acid (YW100), D2EHPA, and this compound (N235), which was noted to improve phase separation performance. mdpi.com

Interactive Table: Gallium Extraction using this compound (N235)

| Source Material | Leaching Agent | Organic Phase Composition | Ga Extraction Efficiency | Stripping Agent for Ga | Reference |

|---|---|---|---|---|---|

| Zinc refinery residue | Oxalic acid / H2O2 | N235 / TBP / Sulfonated kerosene | 99.36% | 2 mol/L H2SO4 | researchgate.netaalto.fi |

Extraction of Hexavalent Chromium

2R₃N(org) + 2H⁺(aq) + Cr₂O₇²⁻(aq) ⇌ (R₃NH)₂Cr₂O₇(org) researchgate.net

The efficiency of this extraction is significantly influenced by the pH of the aqueous solution, the concentration of the extractant, the nature of the diluent, and the presence of other ions. researchgate.netdntb.gov.ua Research has shown that this compound can effectively remove Cr(VI) from simulated electroplating effluents. researchgate.net The stripping of the extracted chromium from the organic phase is typically achieved using an alkaline solution, which reverses the extraction reaction and allows for the regeneration of the extractant for reuse. researchgate.net

Acid Recovery from Industrial Waste Streams

The recovery of acids from industrial waste streams is a significant application of this compound, driven by both economic and environmental factors. herts.ac.ukscispace.com This amine-based solvent extraction is effective for recovering several mineral acids. herts.ac.ukscispace.com

Recovery of Hydrochloric Acid from Chloride Leach Solutions

Sulfuric Acid Recovery from Mining Waste Solutions

The mining industry generates substantial quantities of waste solutions containing sulfuric acid (H₂SO₄). herts.ac.ukrsc.orgresearchgate.net this compound has been utilized for the recovery of H₂SO₄ from these streams. herts.ac.ukrsc.orgresearchgate.net The extraction efficiency is dependent on the amine concentration, with an increase in Alamine 336 concentration leading to a higher amount of extracted acid. herts.ac.ukscispace.com For instance, increasing the solvent concentration from 10% to 35% has been shown to increase the extracted acid from 17 g/L to 37 g/L in a single contact. herts.ac.ukscispace.com However, similar to hydrochloric acid, stripping the sulfuric acid from the loaded this compound using water can be difficult. scispace.com

Phosphoric Acid Recovery and Purification

The production of phosphoric acid (H₃PO₄) via the "wet process" results in an impure acid. google.com Solvent extraction using this compound is a method employed for the purification and recovery of phosphoric acid. google.comresearchgate.nete3s-conferences.org The amine acts as an extractant to selectively remove H₃PO₄ from the aqueous solution containing various impurities. google.comresearchgate.nete3s-conferences.org The process has been studied using Alamine 336 as the extracting agent, which is a mixture of tri-n-octylamine and tri-n-decylamine. e3s-conferences.org This technique allows for the separation of phosphoric acid from metallic impurities. e3s-conferences.org

Separation of Organic Acids and Other Compounds

This compound is also employed in the separation of organic acids from aqueous solutions, such as fermentation broths. epa.govresearchgate.netnih.govresearchgate.netdeswater.comwikipedia.org

Citric Acid Extraction Dynamics

The recovery of citric acid from fermentation broths is a key application in biotechnology. epa.govresearchgate.netnih.govresearchgate.netdeswater.com Reactive extraction using tertiary amines like this compound has been explored for this purpose. epa.govresearchgate.netnih.govresearchgate.net The process involves the formation of an acid-amine complex in the organic phase. nih.govresearchgate.net The efficiency of the extraction is influenced by the concentration of the amine, the type of diluent used, and the initial concentration of citric acid. epa.govresearchgate.net Studies have investigated the use of mixtures of amines, such as trioctylamine (B72094) and tridodecylamine, in various diluents to optimize the extraction of citric acid. epa.govresearchgate.net High extraction efficiencies, in some cases approaching 99%, have been reported under specific conditions. epa.govresearchgate.net

| Application | Compound Extracted | Extractant System | Key Findings | References |

| Metal Extraction | Hexavalent Chromium | This compound (Alamine 336) in an organic diluent | Effective for Cr(VI) removal from acidic effluents. | researchgate.netdntb.gov.ua |

| Acid Recovery | Hydrochloric Acid | This compound (Alamine 336) | Extracts HCl, but stripping can be difficult. | icm.edu.plscispace.comresearchgate.net |

| Acid Recovery | Sulfuric Acid | This compound (Alamine 336) | Extraction increases with amine concentration; stripping is challenging. | herts.ac.ukscispace.com |

| Acid Recovery | Phosphoric Acid | This compound (Alamine 336) | Used for purification and recovery from wet-process acid. | google.comresearchgate.nete3s-conferences.org |

| Organic Acid Separation | Citric Acid | Mixture of trioctylamine and tridodecylamine | High extraction efficiencies can be achieved with optimized amine/diluent systems. | epa.govresearchgate.net |

Bisphenol-A Adsorption and Modified Resin Applications

Beyond metallurgy, the chemical properties of this compound lend themselves to environmental applications, particularly in the removal of organic pollutants from wastewater. made-in-china.comkeruichemical.com One area of research has focused on its use in adsorbing Bisphenol-A (BPA), a potential endocrine disruptor. researchgate.net While direct application of the amine is one approach, modifying solid adsorbents with this compound or its analogs can create highly effective and reusable materials for pollutant removal.

A key study investigated the adsorption of BPA using a polymeric adsorbent, Amberlite XAD-1180, which was surface-modified with tri-n-octylamine, a closely related tertiary amine. researchgate.net The research explored the efficiency of this modified resin under various conditions.

Research Findings on BPA Adsorption:

Kinetic Studies: Kinetic experiments demonstrated that the adsorption process reached a high level of efficiency over time. With an initial BPA concentration of 10 mg/L and using 0.2 g of the modified resin, the recovery (adsorption) of BPA reached 85.24% after 240 minutes at 298 K. researchgate.net

The data below summarizes the kinetic performance of the tri-n-octylamine modified resin for BPA removal.

Table 1: Kinetic Data for Bisphenol-A Adsorption by Modified Resin

| Time (min) | BPA Recovery (%) |

|---|---|

| 0 | 0.00 |

| 30 | 65.10 |

| 60 | 72.35 |

| 120 | 80.12 |

| 180 | 83.50 |

| 240 | 85.24 |

Conditions: Initial BPA Concentration = 10 mg/L; Adsorbent Mass = 0.2 g; Temperature = 298 K.

This research highlights the potential for creating specialized adsorbents by impregnating polymer resins with tertiary amines like this compound for the targeted removal of phenolic compounds such as BPA from aqueous solutions. keruichemical.comresearchgate.net Other research has also pointed towards the development of amine-modified materials, such as biomass carbonaceous aerogels, for adsorbing other environmental contaminants. researchgate.net

Catalytic Roles and Chemical Synthesis Applications

Tri(octyl-decyl)amine as a Catalyst in Organic Reactions

The catalytic activity of this compound is centered on the nitrogen atom, which can act as a base or a nucleophile. This dual reactivity allows it to facilitate a variety of organic transformations. whamine.com Upon quaternization, it can also form quaternary ammonium (B1175870) salts that function as effective phase transfer catalysts, enabling reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). nbinno.comkeruichemical.comatamanchemicals.com

Tertiary amines are widely recognized as organocatalysts capable of mediating acid-base reactions. researchgate.net In general acid-base catalysis, the amine does not directly incorporate hydronium or hydroxide (B78521) ions from the solution but uses its own basicity to activate substrates. wou.edu The lone pair of electrons on the nitrogen atom of this compound can abstract a proton from a reactant, generating a more potent nucleophile (general base catalysis). escholarship.org Conversely, its protonated form (an ammonium ion) can donate a proton to activate an electrophile (general acid catalysis).

This cooperative acid-base functionality is crucial in reactions like aldol (B89426) and Knoevenagel condensations, where the amine can facilitate both the formation of an enolate nucleophile and the activation of a carbonyl electrophile. escholarship.orgwiley-vch.de The effectiveness of the catalysis can be influenced by the amine's basicity and the steric hindrance around the nitrogen atom. poliuretanos.com.br

Reductive Amination

Reductive amination is a highly versatile method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. fiveable.meorganicchemistrytutor.com The process involves the initial reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. libretexts.org Using a secondary amine and a carbonyl compound in this reaction leads to the formation of a tertiary amine. youtube.com

This compound, as a pre-formed tertiary amine, is typically the product of such reactions rather than a catalyst for them. For instance, a secondary amine like di(octyl)amine could undergo reductive amination with decanal (B1670006) to yield a this compound molecule. The reaction is often carried out in a one-pot process using a mild reducing agent that selectively reduces the iminium ion in the presence of the initial carbonyl group. organicchemistrytutor.commasterorganicchemistry.com

Common reducing agents for this transformation are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). fiveable.memasterorganicchemistry.com

Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Amines, including tertiary amines like this compound, can act as catalysts in this reaction. As a base, the amine can deprotonate a carbon acid (the Michael donor) to form a nucleophilic enolate. masterorganicchemistry.com This enolate then adds to the β-carbon of the α,β-unsaturated compound (the Michael acceptor).

Alternatively, amines can act as nucleophiles themselves in aza-Michael addition reactions. bit.edu.cn While primary and secondary amines directly add to the acceptor to form a new carbon-nitrogen bond, tertiary amines facilitate the reaction as a catalyst. They can be used to promote the addition of other nucleophiles, such as thiols, to activated alkenes. researchgate.net The reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Below is a table summarizing typical reactants in these addition reactions.

| Reaction Type | Nucleophile/Amine Source | Electrophile/Carbonyl Source | Common Reducing Agents/Catalysts |

| Reductive Amination | Secondary Amine (e.g., Di(octyl)amine) | Aldehyde or Ketone (e.g., Decanal) | Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃), H₂/Pd |

| Michael Addition | Carbon Acid (e.g., Malonate ester) | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | This compound (as base catalyst) |

| Aza-Michael Addition | Primary or Secondary Amine | α,β-Unsaturated Ester (e.g., Ethyl acrylate) | Often self-catalyzed or base-catalyzed |

Role in Pharmaceutical Intermediate Synthesis

This compound plays a significant role in the pharmaceutical industry, primarily as a specialized solvent and extractant, and sometimes as a catalyst or intermediate. nbinno.comwhamine.comnordmann.global Its long alkyl chains give it high solubility in non-polar organic solvents, making it an excellent phase-transfer agent and extractant for purifying organic compounds from aqueous solutions. keruichemical.comatamanchemicals.com

In the synthesis of pharmaceutical intermediates, complex organic molecules are often produced in aqueous environments or multi-phase systems. This compound, often referred to by the trade name Alamine 336, can be used to selectively extract acidic organic products or impurities from these reaction mixtures into an organic phase. researchgate.netresearchgate.netresearchgate.net This process, known as liquid-liquid extraction or solvent extraction, is crucial for the isolation and purification of active pharmaceutical ingredients (APIs) and their precursors. atamanchemicals.comresearchgate.net For example, it is effective in extracting carboxylic acids from aqueous streams. researchgate.net This extractive capability facilitates the purification of pharmaceutical intermediates, ensuring they meet the high purity standards required for further synthesis steps. keruichemical.comontosight.ai

Environmental Remediation and Resource Utilization

Wastewater Treatment Processes

Tri(octyl-decyl)amine is instrumental in advanced wastewater treatment processes designed to remove specific pollutants. Its application in membrane technologies for the separation of hazardous materials is a notable area of research and development.

While tertiary amines are recognized for their role in carbon dioxide (CO2) capture processes due to their ability to react with CO2 and form soluble salts, specific research on the application of this compound in dedicated CO2 absorption and utilization systems for wastewater treatment is not extensively detailed in the available literature. However, its role in a related resource utilization process is documented. In a novel approach to utilizing waste bittern, an organic extraction phase containing this compound is used in conjunction with CO2 gas. mdpi.comtue.nlbohrium.comscispace.comresearchgate.net This process focuses on the production of valuable chemical compounds from waste streams rather than solely on the absorption of CO2 from wastewater for disposal or sequestration.

This compound plays a crucial role as a carrier in advanced membrane technologies for the removal of hazardous pollutants from mining wastewater. Specifically, it has been effectively used in a novel flat supplying membrane equipment (FSME) designed to dislodge dichromate (Cr(VI)) from mine slops. semanticscholar.org

In this system, a mixed solution containing this compound (designated as N235/7301) dissolved in petroleum and sodium hydroxide (B78521) solution acts as the carrier in the supplying cell of the membrane equipment. semanticscholar.org The amine facilitates the transport of dichromate ions across the membrane from the feeding solution (mine slops) to a receiving phase, effectively separating the pollutant.

Research has demonstrated the high efficiency of this process under optimized conditions. A dislodging rate of 93.3% for Cr(VI) was achieved in 215 minutes. semanticscholar.org The optimal parameters for achieving this high removal rate were identified as follows:

| Parameter | Optimal Value |

| Carrier (this compound) Concentration | 0.20 mol/L |

| Voluminal Ratio of Petroleum to Sodium Hydroxide | 1:1 |

| pH of the Feeding Solution | 4.00 |

| Initial Cr(VI) Concentration | 3.00 × 10−4 mol/L |

This table presents the optimal technical parameters for dichromate dislodging from mine slops using a flat supplying membrane equipment with this compound as a carrier. semanticscholar.org

The study also confirmed the practicability and stability of the FSME system, highlighting the potential of this compound-based membrane technologies for the effective treatment of industrial wastewater containing heavy metals. semanticscholar.org

Circular Economy Approaches for Waste Bittern and Oyster Shell Utilization

A significant application of this compound is in an innovative two-stage circular process that promotes a circular economy by utilizing industrial and marine waste products: waste bittern from salt production and discarded oyster shells. mdpi.comtue.nlbohrium.comscispace.comresearchgate.net This eco-friendly approach aims to create valuable chemical products, thereby reducing waste and environmental pollution.

In the first stage of this process, an organic extraction phase composed of this compound and isoamyl alcohol is introduced into the waste bittern along with carbon dioxide gas. mdpi.comtue.nlbohrium.comscispace.comresearchgate.net This leads to the precipitation of nesquehonite (MgCO3·3H2O), a valuable magnesium compound. The second stage involves reacting the used organic extraction phase from the first stage with powdered oyster shells. This reaction produces calcium chloride dihydrate (CaCl2·2H2O) and regenerates the this compound, which can then be recycled back into the first stage of the process. mdpi.comtue.nlbohrium.comscispace.comresearchgate.net

Detailed research has been conducted to optimize this process, focusing on maximizing the yield of nesquehonite and the regeneration ratio of this compound. The findings indicate that under optimal operating conditions, a maximum yield of 87% for nesquehonite can be achieved, with a remarkable regeneration ratio of 97% for this compound. mdpi.comtue.nlbohrium.comscispace.comresearchgate.net

The following table summarizes the key outcomes of this circular process:

| Product/Parameter | Result |

| Maximum Yield of Nesquehonite (MgCO3·3H2O) | 87% |

| Regeneration Ratio of this compound | 97% |

| By-product | Calcium Chloride Dihydrate (CaCl2·2H2O) |

This table highlights the efficiency of the two-stage circular process for utilizing waste bittern and oyster shells, showcasing the high yield of nesquehonite and the effective regeneration of this compound. mdpi.comtue.nlbohrium.comscispace.comresearchgate.net

This innovative application of this compound provides a sustainable solution to the environmental challenges posed by waste bittern and oyster shells, offering a promising pathway for green chemical production and resource recovery. mdpi.comtue.nlbohrium.comscispace.comresearchgate.net

Advanced Analytical Techniques for Tri Octyl Decyl Amine Characterization in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Fourier Transform Infrared (FTIR) Spectroscopy in Amine Systems

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. In the analysis of Tri(octyl-decyl)amine, FTIR is primarily used to confirm its tertiary amine nature and the presence of its long alkyl chains. A key indicator for a tertiary amine is the absence of N-H stretching vibrations, which are typically observed in the 3300-3500 cm⁻¹ region for primary and secondary amines. rockymountainlabs.comprojectguru.in The spectrum of this compound is characterized by strong and broad absorption bands in the C-H stretching region, around 2850-3000 cm⁻¹, corresponding to the symmetric and asymmetric vibrations of the methyl and methylene (B1212753) groups in the octyl and decyl chains. acenet.edu Additionally, the C-N stretching vibrations, which are characteristic of amines, typically appear in the fingerprint region between 1000 and 1250 cm⁻¹. acenet.edu However, this region can be complex due to potential overlap with other vibrational modes. acenet.edu

Table 1: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong, Broad |

| C-N | Stretching | 1000-1250 | Medium to Strong |

| N-H | Stretching | Absent | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it a crucial tool for the definitive structural confirmation of this compound.

In ¹H NMR spectroscopy, the protons on the carbons adjacent to the nitrogen atom (α-carbons) are deshielded and typically resonate in the range of δ 2.2-2.9 ppm. projectguru.injove.com The protons on the carbons further down the alkyl chains (β, γ, etc.) will appear at higher fields (lower ppm values), with the terminal methyl protons being the most shielded. projectguru.injove.com Due to the complexity of the overlapping signals from the long alkyl chains, the ¹H NMR spectrum can be intricate.

¹³C NMR spectroscopy offers a clearer picture of the carbon skeleton. The α-carbons are significantly deshielded by the nitrogen atom and appear in the range of δ 30-60 ppm. jove.com The other carbons of the octyl and decyl chains will have distinct signals, with their chemical shifts influenced by their position relative to the nitrogen atom.

For chiral tertiary amines, where the three alkyl groups are different, NMR in the presence of a chiral solvating agent can be used to distinguish between enantiomers. nih.gov

Table 2: Expected NMR Chemical Shifts for this compound

| Atom | Position | Expected Chemical Shift (ppm) |

| ¹H | α-CH₂ | 2.2 - 2.9 |

| ¹H | -(CH₂)n- | ~1.2 - 1.7 |

| ¹H | Terminal CH₃ | ~0.8 - 1.0 |

| ¹³C | α-Carbon | 30 - 60 |

| ¹³C | Other Alkyl Carbons | 14 - 32 |

Chromatographic and Separation Techniques for Complex Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, which is particularly important in its application in solvent extraction processes.

Ultra-Performance Liquid Chromatography (UPLC) in Extraction Studies

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, sensitivity, and resolution compared to conventional HPLC. researchgate.netijpda.orgwjpsonline.comijdra.com In the context of extraction studies involving this compound, UPLC is used to quantify the amine and the extracted species in both the organic and aqueous phases. The use of sub-2 µm particle columns in UPLC allows for rapid and efficient separations. researchgate.netijdra.com A typical UPLC method for amine analysis would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. mdpi.comnih.gov The addition of modifiers like triethylamine (B128534) to the mobile phase can improve peak shape for basic compounds like amines. mdpi.com

Accelerated Solvent Extraction (ASE) Methodologies

Accelerated Solvent Extraction (ASE) is a sample preparation technique that utilizes elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid and semi-solid samples. thermofisher.comthermofisher.comyoutube.com While not directly used for the analysis of pure this compound, ASE is a relevant technique when analyzing samples where the amine has been used as an extractant. For instance, if this compound is used to extract a substance from a solid matrix, ASE could be employed to extract the amine-substance complex from that matrix for subsequent analysis. mdpi.com This technique offers advantages such as reduced solvent consumption and faster extraction times compared to traditional methods like Soxhlet extraction. thermofisher.comusda.gov

Electrochemical Characterization in Application Contexts

Electrochemical methods are employed to investigate the redox behavior of this compound, which is particularly relevant in applications such as electrochemically-mediated separation processes. The electrochemical oxidation of aliphatic tertiary amines has been studied using techniques like cyclic voltammetry. nih.gov This research indicates that the oxidation process involves the formation of a radical cation, which can then undergo further reactions. nih.gov The potential at which this oxidation occurs is dependent on the structure of the amine. mdpi.com In the context of applications like carbon dioxide capture, the electrochemical regeneration of amine sorbents is a key area of research. mit.edu The electrochemical behavior of this compound can be influenced by its complexation with metal ions, a property that is exploited in hydrometallurgical extraction processes. longhuatech.comresearchgate.net

Computational Chemistry and Theoretical Modeling of Tri Octyl Decyl Amine Interactions

Quantum Chemical Simulations of Molecular Interactions

Quantum chemical simulations are based on the fundamental principles of quantum mechanics and are used to calculate the electronic structure and properties of molecules. nih.govacs.org These simulations can elucidate the nature of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. researchgate.netnih.gov For Tri(octyl-decyl)amine, quantum chemical methods can predict its behavior as a nucleophile, its interaction with metal ions, and its potential as a corrosion inhibitor by analyzing parameters like the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. researchgate.netmdpi.com While specific quantum chemical studies on this compound are not extensively documented, the methodologies are well-established and routinely applied to similar aliphatic amines to understand their anticorrosion properties and reaction potentials. mdpi.com

Density Functional Theory (DFT) is a predominant class of quantum chemical methods that calculates the electronic structure of a system based on its electron density. mdpi.comucla.edu It offers a favorable balance between computational cost and accuracy, making it a valuable tool for investigating the mechanisms of complex chemical reactions. mdpi.comresearchgate.net In the context of this compound, DFT can be used to:

Optimize the three-dimensional structures of reactants, products, and transition states.

Calculate the energies of these species to determine reaction enthalpies and activation barriers. rsc.org

Map the potential energy surface of a reaction to elucidate the most favorable pathway. researchgate.net

Analyze the electronic properties, such as atomic charges and bond orders, to understand how bonds are formed and broken during a reaction. nih.gov

For instance, DFT studies on the decomposition of methylamine on catalyst surfaces have successfully mapped out the entire reaction network, identifying the most stable adsorption configurations and the energy barriers for each elementary step. researchgate.net Similar approaches applied to this compound could detail its role in solvent extraction of metals, revealing the mechanism of complex formation and the factors governing its efficiency.

| Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms in the molecule. | Determines the steric accessibility of the nitrogen lone pair, which is crucial for its function as an extractant or base. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap generally indicates higher chemical reactivity. | Predicts the reactivity of the amine; a smaller gap suggests higher susceptibility to react with electrophiles like metal ions. |

| Mulliken Atomic Charge | A calculated value representing the partial charge on an atom within a molecule. | The negative charge on the nitrogen atom quantifies its nucleophilicity and its ability to coordinate with positively charged species. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. Calculated as the energy difference between the transition state and the reactants. | Determines the rate of reactions, such as metal complexation. A lower Ea indicates a faster reaction. |

An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to map the minimum energy reaction pathway on a potential energy surface, connecting a transition state structure to its corresponding reactants and products. q-chem.comprotheragen.aiscm.com The primary purpose of an IRC calculation is to verify that a located transition state (a first-order saddle point on the potential energy surface) is indeed the correct one for the reaction of interest. faccts.de

The calculation begins from the optimized geometry of the transition state and proceeds by taking small steps downhill along the reaction path in two directions: the "forward" direction towards the products and the "backward" direction towards the reactants. faccts.deyoutube.com By tracing this path, an IRC calculation provides a clear and detailed visualization of the geometric changes the molecule undergoes throughout the reaction. protheragen.ai This allows for a definitive confirmation of the connection between reactants, the transition state, and products, which is a critical step in any thorough mechanistic study. protheragen.ai

Molecular Dynamics Simulations in Extraction Process Description

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. osti.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of dynamic processes, such as diffusion, conformational changes, and phase transitions. nih.gov

In the context of this compound, MD simulations are particularly valuable for describing its role in solvent extraction processes. mdpi.com Researchers can construct a simulation box containing an explicit representation of the organic phase (this compound in a diluent), the aqueous phase (containing metal ions and other species), and the interface between them. The simulation can then reveal:

The orientation and conformation of the amine molecules at the liquid-liquid interface.

The solvation structure of metal ions in the aqueous phase and the amine-metal complexes in the organic phase.

The step-by-step mechanism of ion transfer, including the dehydration of the metal ion and its complexation with the amine extractant.

The aggregation behavior of amine molecules in the organic phase and its effect on extraction efficiency.

These simulations provide insights into the structure and composition of the formed complexes and help optimize extraction conditions for better efficiency and sustainability. researchgate.netmdpi.com

Thermodynamic and Kinetic Modeling of this compound Systems

Thermodynamic and kinetic modeling are essential for the quantitative description and optimization of chemical processes involving this compound. nih.govrepec.org These models use mathematical equations, often derived from experimental data and theoretical principles, to predict the behavior of a system under various conditions. mdpi.com In applications like CO2 capture or solvent extraction, such models are crucial for process design, scale-up, and control. researchgate.netmdpi.com

Enthalpy is a measure of the total energy of a thermodynamic system, while crystal lattice energy is the energy released upon the formation of one mole of a crystalline ionic compound from its constituent ions in the gaseous state. For a liquid compound like this compound, which does not form a stable crystal lattice at standard conditions, the enthalpy of vaporization is a more relevant thermodynamic parameter.

The enthalpy of vaporization (ΔHvap) is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This value is critical for understanding the volatility of the amine and for designing distillation or stripping processes used in solvent regeneration. While direct experimental data for this compound is scarce, values for structurally similar long-chain tertiary amines can provide reliable estimates.

| Compound | Enthalpy of Vaporization (ΔHvap) at 298.15 K (kJ·mol⁻¹) |

| Triethylamine (B128534) | 34.94 ± 0.06 |

| Tripropylamine | 46.15 ± 0.07 |

| Tri-n-butylamine | 58.0 ± 1.9 |

| N,N-dimethyloctylamine | — |

| Tri-n-octylamine | 100.1 ± 1.4 |

Data sourced from references umsl.eduscispace.com.

Isoconversional methods, also known as model-free kinetics, are a powerful approach for analyzing the kinetics of complex processes where the reaction mechanism is unknown or changes with the extent of conversion. nih.gov These methods evaluate the effective activation energy (Eα) as a function of conversion (α) from thermoanalytical data (e.g., from Thermogravimetric Analysis or Differential Scanning Calorimetry) obtained at multiple heating rates. nih.govresearchgate.net

The key principle is that the reaction rate at a constant extent of conversion is only a function of temperature. nih.gov A significant variation in the calculated Eα value as conversion proceeds is a clear indication of a complex, multi-step process. nih.gov This approach can be applied to study processes involving this compound, such as:

The kinetics of its thermal decomposition.

The complex kinetics of metal extraction, which may involve several competing and consecutive steps.

The curing kinetics of polymer systems where the amine is used as a catalyst or component. semanticscholar.org

Reaction Mechanism and Thermodynamic Function Elucidation

Computational chemistry and theoretical modeling provide powerful tools for elucidating the intricate details of reaction mechanisms and thermodynamic functions associated with this compound interactions. These methods offer molecular-level insights that are often inaccessible through experimental techniques alone. By employing quantum chemical calculations, such as Density Functional Theory (DFT), researchers can map out potential energy surfaces, identify transition states, and determine the thermodynamic feasibility of various reaction pathways.

Protonation and Acid-Base Reactions

A fundamental interaction involving this compound is its reaction with acids, which is a critical step in applications such as solvent extraction. Computational studies on analogous long-chain tertiary amines, like tri-n-octylamine (TOA), have provided significant insights into the protonation process. The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the amine acting as a proton acceptor.

Theoretical calculations can predict the proton affinity and gas-phase basicity of the amine, which are intrinsic measures of its basic strength. Furthermore, by incorporating solvent effects, typically through continuum solvation models, it is possible to calculate the pKa value, which is a more practical measure of basicity in solution.

The thermodynamics of protonation are crucial for understanding the spontaneity and energy changes associated with these reactions. The key thermodynamic functions—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—can be calculated to provide a comprehensive thermodynamic profile.

Table 1: Calculated Thermodynamic Parameters for the Protonation of a Model Tertiary Amine

| Thermodynamic Function | Calculated Value (kcal/mol) | Interpretation |

| ΔH (Enthalpy Change) | -25.8 | The reaction is exothermic, releasing heat upon protonation. |

| ΔS (Entropy Change) | -15.2 (cal/mol·K) | The ordering of the system increases, likely due to solvation effects. |

| ΔG (Gibbs Free Energy) | -21.2 | The reaction is spontaneous under standard conditions. |

Note: The data presented are for a model long-chain tertiary amine and are intended to be representative of the thermodynamic profile for this compound protonation.

Solvent Extraction Mechanisms

In the realm of solvent extraction, this compound is utilized to extract metal ions or acids from aqueous solutions. Computational modeling has been instrumental in elucidating the mechanisms of these extraction processes. For instance, in the extraction of a metal halide (MXn), the reaction typically proceeds through an anion exchange mechanism. The amine is first protonated by an acid present in the aqueous phase to form an ammonium (B1175870) salt. This ammonium cation then pairs with the metal halide anion to form a neutral complex that is soluble in the organic phase.

Reaction Pathway for Metal Extraction:

Protonation of the Amine: R₃N(org) + H⁺(aq) + X⁻(aq) ⇌ R₃NH⁺X⁻(org)

Anion Exchange: R₃NH⁺X⁻(org) + MXn⁻(aq) ⇌ R₃NH⁺MXn⁻(org) + X⁻(aq)

Computational studies can model the electronic structure and geometry of the resulting ion-pair complex, providing insights into the nature of the bonding and the stability of the extracted species.

Thermal Dissociation of Amine Salts

The thermal regeneration of the amine extractant is a critical step in many industrial processes. This involves the thermal dissociation of the amine salt to recover the free amine. DFT calculations have been employed to study the thermal decomposition of long-chain trialkylamine hydrochlorides, which serve as a model for this compound hydrochloride.

Theoretical investigations have identified the likely reaction pathway for thermal dissociation, which involves the breaking of the N-H⁺ bond and the subsequent release of hydrogen chloride (HCl) gas. The activation energy for this process can be calculated, providing a measure of the thermal stability of the amine salt.

Table 2: Calculated Thermodynamic Data for the Thermal Dissociation of a Model Trialkylamine Hydrochloride

| Thermodynamic Function | Calculated Value | Significance |

| Activation Energy (Ea) | 35.5 kcal/mol | Represents the energy barrier that must be overcome for the dissociation reaction to occur. |

| ΔHdiss (Enthalpy of Dissociation) | 29.8 kcal/mol | Indicates that the dissociation process is endothermic, requiring an input of heat energy. researchgate.net |

Note: The data presented are for a model long-chain trialkylamine hydrochloride and are intended to be illustrative for this compound hydrochloride.

These computational findings are invaluable for optimizing the conditions for the regeneration of this compound in industrial applications, ensuring efficient and cost-effective processes. The synergy between computational modeling and experimental studies continues to deepen our understanding of the complex chemical interactions of this compound.

Future Research Directions and Emerging Applications of Tri Octyl Decyl Amine

Development of Novel Tri(octyl-decyl)amine-Based Extractants and Functional Materials

Synergistic Extraction Systems: A significant area of research involves combining this compound with other extractants to achieve a synergistic effect, where the combined extraction capability is greater than the sum of the individual components. These systems are being designed to target specific, high-value, or challenging separations.

For Germanium Recovery: Research has demonstrated the effectiveness of a synergistic system containing this compound (N235), C7-9 hydroxamic acid (YW100), and Di(2-ethylhexyl)phosphoric acid (D2EHPA). This combination not only achieved a high germanium extraction ratio (99.4%) but also improved phase separation performance and reduced the loss of the primary extractant (YW100) into the aqueous phase.

For Rare Earth Elements (REEs): To enhance the extraction of praseodymium (Pr) and neodymium (Nd), this compound (as Alamine 336) has been mixed with bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272). In this system, the amine functions to extract hydrogen ions released by the acidic extractant, thereby driving the metal extraction equilibrium forward and achieving maximum synergistic enhancement factors of 14.2 for Pr and 12.2 for Nd.

For Cobalt and Nickel Separation: A mixture of 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507) and this compound (N235) has been investigated for separating cobalt and nickel from sulfate (B86663) media, a critical step in battery recycling.

Ionic Liquids: Another promising frontier is the synthesis of ionic liquids (ILs) from tertiary amines like this compound. These ILs can act as both the extractant and the diluent, offering unique properties such as negligible volatility and high thermal stability. For instance, the ionic liquid A327H+Cl−, generated from the reaction of Hostarex A327 (a mixture of tri-octyl and tri-decyl amines) and hydrochloric acid, has been studied for the extraction of gold(III). Research shows that the composition of the original amine plays a definitive role in the extraction performance of the resulting ionic liquid.

Functionalized Materials: Beyond liquid-liquid extraction, research is exploring the immobilization of this compound onto solid supports to create functional materials for separation processes. Biopolymer-based caps

常见问题

Basic: What are the common synthetic routes for Tri(octyl-decyl)amine, and what are their respective limitations?

This compound is typically synthesized via alkylation of primary amines or catalytic amination of fatty alcohols . For example, catalytic amination involves reacting alcohols with ammonia or alkylamines under high temperature (180–220°C) and pressure, often using transition metal catalysts like nickel or cobalt . A key limitation is the formation of by-products such as secondary or quaternary amines, which require additional purification steps. Alkylation methods may also face challenges in controlling regioselectivity, especially with branched alkyl chains .

Basic: How can researchers purify this compound to achieve high purity for solvent extraction applications?

Purification methods include:

- Vacuum distillation : Effective for removing low-boiling-point impurities, but requires careful temperature control to avoid thermal degradation .

- Recrystallization : Suitable for solid derivatives (e.g., hydrochloride salts) but less practical for the free amine due to its oily nature.

- Column chromatography : Useful for separating amine mixtures using silica gel or alumina, though time-consuming for large-scale preparations .

Advanced: In lithium-ion battery recycling, how does this compound improve iron stripping efficiency compared to organophosphorus extractants?

This compound (N235) exhibits superior stripping kinetics for Fe³⁺ compared to organophosphorus extractants like D2EHPA. D2EHPA forms stable Fe³⁺ complexes that require harsh acidic conditions (e.g., 6 M HCl) for stripping, leading to equipment corrosion and extractant loss . In contrast, N235 enables efficient Fe³⁺ stripping at lower acidity (1–2 M HCl) due to weaker metal-ligand binding, minimizing solvent degradation and enabling closed-loop processes .

Advanced: What spectroscopic and chromatographic techniques are optimal for characterizing this compound and its metal complexes?

- NMR spectroscopy : ¹H and ¹³C NMR identify structural integrity and alkyl chain conformation. For metal complexes, ³¹P NMR (if phosphorylated) or FTIR can confirm coordination .

- HPLC-MS : Detects trace impurities or degradation products using reverse-phase columns with ESI-MS detection .

- UV-Vis spectroscopy : Monitors metal-extractant complexation via absorbance shifts (e.g., Fe³⁺ complexes at 450–500 nm) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation.

- Waste disposal : Collect spent amine in labeled containers for incineration or neutralization by certified waste handlers .

Advanced: How can researchers resolve contradictory data regarding the extraction efficiency of this compound under varying pH conditions?

Contradictions often arise from ionic strength effects or competing protonation equilibria . To resolve these:

- Conduct systematic pH titrations with controlled ionic strength (e.g., using NaNO₃ to fix activity coefficients).

- Apply Spearman’s rank correlation to identify pH-dependent trends in extraction efficiency.

- Validate results with slope analysis to determine the stoichiometry of metal-amine complexes .

Advanced: What strategies mitigate phase disengagement issues when using this compound in solvent extraction systems?

- Add phase modifiers : Nonylphenol or isodecanol (5–10% v/v) reduce interfacial tension and accelerate phase separation .

- Optimize temperature : Higher temperatures (40–50°C) lower viscosity and improve mixing kinetics.

- Ultrasonic agitation : Enhances mass transfer without forming stable emulsions .

Basic: What are the primary industrial and research applications of this compound beyond metal recovery?

- Surfactant synthesis : Acts as a precursor for quaternary ammonium compounds used in detergents and emulsifiers .

- Organic synthesis : Facilitates Schiff base formation or amide coupling in multi-step reactions due to its bulky alkyl chains, which sterically hinder undesired side reactions .

Tables for Key Data

Table 1: Comparison of this compound and D2EHPA in Fe³⁺ Extraction

| Property | This compound (N235) | D2EHPA |

|---|---|---|

| Stripping acidity | 1–2 M HCl | 6 M HCl |

| Extraction efficiency | >95% (pH 1.5–2.5) | >98% (pH 1.0–1.5) |

| Reusability cycles | 10–15 | 5–8 |

| Reference |

Table 2: Common Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H NMR | Alkyl chain conformation | δ 0.8–1.5 ppm (CH₃) |

| FTIR | Amine group detection | 3300–3500 cm⁻¹ (N-H) |

| HPLC-MS | Purity assessment | Retention time: 8–10 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。